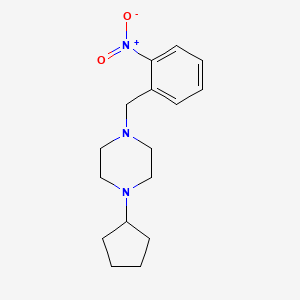

![molecular formula C19H25N3O3 B5638352 ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)

ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions with specific reagents and conditions. A study by Reisch, Iding, and Bassewitz (1993) highlights reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showing the complexity and diversity of synthetic approaches for quinoline compounds. Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine by Wang, Fawwaz, and Heertum (1995) and related compounds by Chen, Guo, and Lu (1991) demonstrate the intricate steps and conditions required for synthesizing specific quinoline derivatives, indicating a similarly complex process for the target compound (Reisch, Iding, & Bassewitz, 1993); (Wang, Fawwaz, & Heertum, 1995); (Chen, Guo, & Lu, 1991).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as IR, 1H NMR, and elemental analysis are typically employed to determine the structure of synthesized quinoline derivatives, as demonstrated in the syntheses reported by Chen, Guo, and Lu (1991). These analytical methods provide detailed insights into the molecular framework and functional groups present in the compound, offering a foundation for further chemical property and reactivity studies.

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their diverse chemical properties. The work by Matsuoka et al. (1997) on the synthesis of related quinoline compounds showcases the potential reactions, including chlorination, deacetylation, and cyclization, that might be applicable to ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate. These reactions are fundamental in modifying the compound's structure and enhancing its chemical utility (Matsuoka et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding a compound's suitability for various applications. Although specific studies on ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate's physical properties were not identified, similar analyses on quinoline derivatives provide a comparative basis. The solubility in different solvents, thermal stability, and crystalline structure can be inferred through methodologies like those used by Mizuno et al. (2006) in synthesizing metabolites of related compounds (Mizuno et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and development. Studies like those by Guo et al. (1987) and Xin, Ding, and Zhang (1993) on related quinoline derivatives offer insights into the reactivity patterns and chemical stability that can be anticipated for ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate, highlighting its versatility and potential for further functionalization (Guo et al., 1987); (Xin, Ding, & Zhang, 1993).

Propriétés

IUPAC Name |

ethyl 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-4-25-19(24)14-5-6-17-15(11-14)18(23)16(13(2)20-17)12-22-9-7-21(3)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNYUJODWOFWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)

![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)

![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)

![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)

![2-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2H-1,2,3-benzotriazole](/img/structure/B5638333.png)

![2-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5638344.png)

![2-(2-furoyl)-2-azaspiro[5.5]undecane](/img/structure/B5638357.png)

![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)